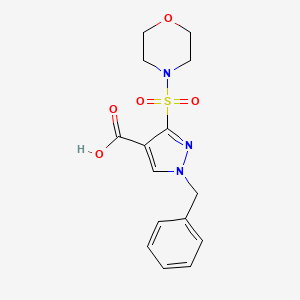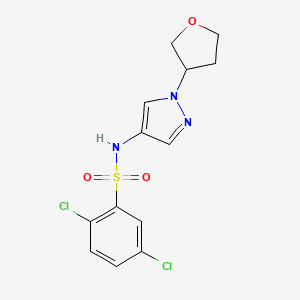![molecular formula C22H14ClNO2S B2616594 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477867-87-1](/img/structure/B2616594.png)
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid (CSPQ) is a phenylsulfanyl-containing quinolinecarboxylic acid. It is an important synthetic intermediate for the synthesis of various pharmaceuticals. CSPQ is a useful tool for the development of new drugs and for the study of biological processes.
Mecanismo De Acción
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has been found to act as an inhibitor of a number of enzymes, including the enzyme CYP2C19. It has been shown to inhibit the enzyme at concentrations as low as 1 μM. This compound has also been found to inhibit the enzyme CYP2D6, although at higher concentrations than CYP2C19.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2C19, which is involved in the metabolism of a number of drugs, including some antifungal agents. This compound has also been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of a number of drugs, including some antidepressants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and it is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not suitable for use in in vivo experiments, as it is rapidly metabolized by the body.
Direcciones Futuras
The use of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid in scientific research has a number of potential future directions. This compound could be used to develop new drugs, as it has been found to inhibit the enzymes involved in the metabolism of a number of drugs. This compound could also be used to study the effects of drugs on the body, as it has been found to inhibit the enzymes involved in the metabolism of a number of drugs. Additionally, this compound could be used to study the pharmacology of antifungal drugs and the development of new antifungal agents. Finally, this compound could be used to study the effects of drugs on the body in in vitro experiments, as it is relatively non-toxic and stable under a variety of conditions.
Métodos De Síntesis
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid can be synthesized through a number of methods, including the reaction of 4-chlorobenzene sulfonyl chloride with 2-phenyl-4-quinolinecarboxylic acid in the presence of an acid catalyst. This reaction yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has been used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the study of the effects of drugs on the body. This compound has also been used in the study of the pharmacology of antifungal drugs and the development of new antifungal agents.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHHPBUOZINSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

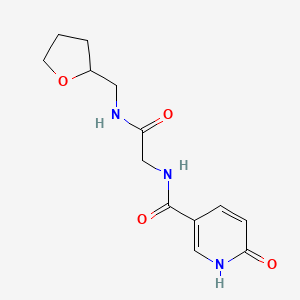
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
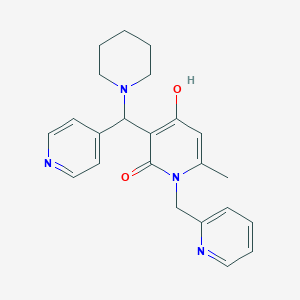
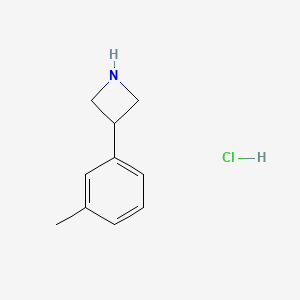
![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)
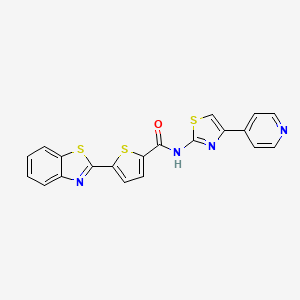
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)
